Reticuline

描述

(S)-reticuline is the (S)-enantiomer of reticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-reticulinium(1+). It is an enantiomer of a (R)-reticuline.

This compound is a natural product found in Neolitsea aciculata, Magnolia officinalis, and other organisms with data available.

See also: Peumus boldus leaf (part of).

作用机制

Target of Action

Reticuline, also known as (S)-Reticuline, is a chemical compound found in a variety of plants and is one of the alkaloids found in opium . It is an important intermediate of benzylisoquinoline alkaloids (BIAs) biosynthesis and is often a target of BIA production in microbial cells and plant cells .

Mode of Action

This compound has been reported to inhibit calcium transport . Calcium transport inhibition is effective for antihypertension . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .

Biochemical Pathways

This compound is a key intermediate in the biosynthesis of various isoquinoline alkaloids (IQAs). Most IQAs are biosynthesized via (S)-reticuline . The biosynthesis of this compound involves a series of transmethylation steps catalyzed by methyltransferases, norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase (4’OMT), and the hydroxylation step catalyzed by CYP80B1 .

Pharmacokinetics

It is known that this compound is produced from dopamine using escherichia coli in a fermentative process .

Result of Action

This compound possesses potent central nervous system depressing effects . It is the precursor of morphine and many other alkaloids . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound and related BIAs can be facilitated by microbial fermentation, which can be influenced by factors such as temperature, pH, and nutrient availability .

生化分析

Biochemical Properties

Reticuline plays a crucial role in biochemical reactions, particularly in the biosynthesis of IQAs . It interacts with various enzymes and proteins, including 1,2-dehydrothis compound reductase, which stereoselectively reduces the prochiral natural intermediate 1,2-dehydrothis compound to produce this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely related to its role as an intermediate in the biosynthesis of IQAs

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes involved in the biosynthesis of IQAs . For instance, it is a substrate for the enzyme 1,2-dehydrothis compound reductase, which converts it into ®-Reticuline .

Temporal Effects in Laboratory Settings

Current studies focus on its role in the production of IQAs by microbial fermentation .

Metabolic Pathways

This compound is involved in the metabolic pathways of IQAs . It interacts with enzymes such as 1,2-dehydrothis compound reductase , which plays a key role in its conversion into other IQAs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely related to its role in the biosynthesis of IQAs

Subcellular Localization

Current studies focus on its role in the biosynthesis of IQAs .

生物活性

Reticuline, a bioactive alkaloid primarily derived from various plant species, including Magnolia and Papaver somniferum, has garnered significant attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory properties, potential in drug biosynthesis, and mechanisms of action.

Chemical Structure and Biosynthesis

This compound is an isoquinoline alkaloid with a complex structure that plays a crucial role in the biosynthesis of other important alkaloids. It serves as a precursor in the production of morphine and other benzylisoquinoline alkaloids (BIAs). The enzymatic conversion of this compound involves several key enzymes, including cytochrome P450s and O-methyltransferases, which facilitate the transformation into more complex molecules such as morphine and codeine .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound, demonstrating its potential as a therapeutic agent.

This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in inflammation:

- Inhibition of Cytokines : this compound has been shown to reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in mediating inflammatory responses .

- Signaling Pathways : Research indicates that this compound exerts its effects by inactivating the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathways. This modulation leads to decreased neutrophil recruitment and reduced airway resistance in models of obesity-related asthma .

Case Studies

- In Vivo Studies : A study investigated this compound's effects on lung inflammation in obesity-related asthma models. Results showed significant reductions in inflammatory cell infiltration and cytokine levels, supporting its potential as an anti-inflammatory agent .

- Synergistic Effects : Another study demonstrated that when combined with boldine, this compound exhibited enhanced anti-inflammatory effects, suggesting potential for synergistic therapeutic applications .

Microbial Production of Derivatives

This compound can be bioconverted into other valuable compounds through microbial fermentation processes. For instance, researchers have successfully engineered Pichia pastoris to convert this compound into stylopine and coptisine with high efficiency—up to 80% conversion rate—by utilizing specific enzymatic pathways . This bioconversion is significant for pharmaceutical applications where these alkaloids are sought after for their therapeutic properties.

Summary of Biological Activities

科学研究应用

Introduction to Reticuline

This compound is a significant alkaloid primarily found in the leaves and bark of plants from the Annonaceae family. It serves as a precursor in the biosynthesis of various benzylisoquinoline alkaloids (BIAs), which are known for their diverse pharmacological activities. This article delves into the various applications of this compound, particularly in scientific research and potential therapeutic uses, supported by comprehensive data and case studies.

Pharmaceutical Research

This compound has garnered attention in pharmaceutical research due to its potential therapeutic properties, particularly in treating inflammatory diseases and other health conditions.

Anti-Inflammatory Properties

Recent studies have highlighted this compound's ability to alleviate airway inflammation associated with obesity-related asthma. It functions by inhibiting key signaling pathways, including JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB, which are critical in mediating inflammatory responses. In experimental models, this compound reduced inflammatory cell recruitment and cytokine levels (such as IL-17A and IL-1β) in lung tissues of obese mice, suggesting its potential as an anti-inflammatory agent .

Biosynthesis and Production

The biosynthetic pathways involving this compound have been extensively studied for their applications in producing valuable alkaloids.

Microbial Production

Innovative approaches have been developed to produce this compound using genetically modified microorganisms. For instance, Saccharomyces cerevisiae has been engineered to convert glucose into (S)-reticuline through a series of enzymatic reactions. This method not only enhances the yield but also provides a cost-effective way to synthesize this compound for further applications .

Natural Product Chemistry

This compound is integral in the study of natural products for drug discovery. Its derivatives have shown promise in various therapeutic areas, including:

- Antimicrobial Activity : this compound exhibits antibacterial properties against several pathogens, making it a candidate for developing new antibiotics .

- Antitumor Effects : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cells, warranting further investigation into its mechanisms of action .

Case Study 1: Inhibition of Inflammatory Pathways

In a study focused on obesity-related asthma, this compound was administered to mice subjected to high-fat diets. The results demonstrated significant suppression of airway resistance and inflammatory cytokines, indicating its therapeutic potential for managing obesity-related respiratory issues .

Case Study 2: Microbial Synthesis Optimization

Research involving microbial synthesis of this compound revealed that varying enzyme combinations could significantly affect production levels. For example, specific strains of yeast engineered with plant-derived enzymes showed enhanced conversion rates from norlaudanosoline to this compound, achieving yields up to 150 mg/L .

Data Summary Table

属性

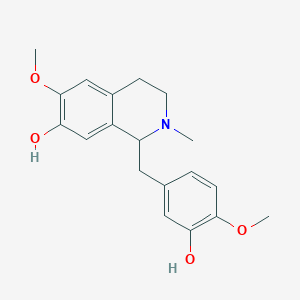

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317199 | |

| Record name | (+)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Reticuline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-19-8 | |

| Record name | (+)-Reticuline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reticuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETICULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35Z551WT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Reticuline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of reticuline in BIA biosynthesis?

A1: this compound serves as a central branch-point intermediate in the biosynthesis of various BIAs. Depending on the plant species and specific enzymes involved, (S)-reticuline can be converted into a variety of alkaloids, including morphine, codeine, sanguinarine, berberine, and noscapine [, , , , ].

Q2: How is (S)-reticuline biosynthesized?

A2: (S)-Reticuline biosynthesis starts with the amino acid tyrosine. It involves a series of enzymatic reactions, including condensation, N-methylation, hydroxylation, and O-methylation steps. Key enzymes involved include norcoclaurine synthase (NCS), N-methyltransferases (NMTs), and O-methyltransferases (OMTs) [, , , ].

Q3: Can (S)-reticuline be converted to (R)-reticuline, and if so, what is the significance of this conversion?

A3: Yes, (S)-reticuline can be converted to (R)-reticuline by the enzyme this compound epimerase (REPI), also known as (S)- to (R)-reticuline (STORR) []. This epimerization is crucial for the biosynthesis of morphine and codeine, as these alkaloids are derived from (R)-reticuline [, ].

Q4: Are there plant species that synthesize BIAs without utilizing this compound epimerase?

A4: Yes, research suggests that Sinomenium acutum synthesizes BIAs such as sinomenine, magnoflorine, and tetrahydropalmatine without a REPI/STORR homolog. This suggests the presence of alternative, REPI-independent pathways for BIA biosynthesis in this species [].

Q5: What is known about the subcellular localization of this compound biosynthesis?

A5: Studies using opium poppy cell cultures indicate that enzymes involved in early steps of this compound biosynthesis, such as CYP80B1 (N-methylcoclaurine 3'-hydroxylase) and BBE (berberine bridge enzyme), are associated with the endoplasmic reticulum (ER). This suggests that the ER plays a role in BIA biosynthesis and transport [].

Q6: Which enzymes utilize this compound as a substrate in BIA biosynthesis?

A6: Several enzymes utilize this compound, showcasing the compound's role as a central precursor. These include:

- Berberine bridge enzyme (BBE): Converts (S)-reticuline to (S)-scoulerine, directing it towards sanguinarine biosynthesis [, , ].

- Salutaridine synthase (CYP719A1): Catalyzes the conversion of (R)-reticuline to salutaridine, a precursor to morphine [, ].

- This compound 7-O-methyltransferase: Catalyzes the formation of laudanine from this compound, an important step in the biosynthesis of morphine and other BIAs [].

- This compound N-methyltransferase (RNMT): Specifically converts (R)- and (S)-reticuline to their corresponding N-methylated derivatives, directing them towards magnoflorine biosynthesis [].

Q7: What is the role of O-methyltransferases in the biosynthesis of specific BIAs?

A8: OMTs catalyze regiospecific O-methylation, contributing to BIA diversity. Studies on California poppy identified an OMT (G3) with specific activity towards scoulerine, suggesting its role in chelerythrine biosynthesis []. In opium poppy, SOMT1, SOMT2, and SOMT3 OMTs are implicated in noscapine biosynthesis through sequential O-methylation steps [].

Q8: Can this compound be produced in microbes?

A9: Yes, researchers have successfully engineered microbes like Escherichia coli and Saccharomyces cerevisiae to produce this compound from simple carbon sources or precursors like dopamine [, , , ].

Q9: What are the challenges and strategies for improving microbial this compound production?

A9: Challenges include low production titers, enzyme toxicity, and inefficient pathway flux. Strategies to address these include:

- Optimizing gene expression levels and enzyme ratios [].

- Identifying and utilizing efficient enzymes from various plant sources [, , ].

- Engineering transport systems to improve substrate uptake and product secretion [].

- Compartmentalizing toxic enzymes within organelles like peroxisomes [].

Q10: What are the reported pharmacological activities of this compound?

A10: this compound and its derivatives exhibit a range of pharmacological activities, including:

- Anti-inflammatory effects: Studies indicate that this compound can reduce inflammation in models of obesity-associated asthma and other inflammatory conditions, potentially through modulating JAK2/STAT3 and NF-κB signaling pathways [, ].

- Hair growth stimulation: (S)-Reticuline has been shown to stimulate the proliferation of cultured murine hair follicle cells, suggesting potential as a hair growth agent [].

- Cardiovascular effects: this compound displays hypotensive effects in rats, likely through a combination of mechanisms, including nitric oxide release, muscarinic receptor activation, and calcium channel blockade [].

- Anticancer activity: Computational docking studies suggest that this compound may interact with and potentially inhibit key proteins involved in colorectal cancer, warranting further investigation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。